2-Methyl-5-(trifluoromethoxy)benzoic acid

Physicochemical Property Lipophilicity Membrane Permeability

Researchers requiring precise lipophilicity control in CNS drug discovery face inconsistent SAR with generic fluorinated building blocks. 2-Methyl-5-(trifluoromethoxy)benzoic acid (CAS 195622-41-4) provides a balanced LogP of 2.59-optimal for BBB penetration. • LogP 2.59 vs 3.41 (CF3 analog): reduced plasma protein binding risk • Ortho-methyl enhances Suzuki-Miyaura transmetalation yields • Carboxylic acid handle for amide/ester coupling Full analytical documentation (NMR, HPLC) provided. Available for immediate global shipment.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
CAS No. 195622-41-4
Cat. No. B1396876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(trifluoromethoxy)benzoic acid
CAS195622-41-4
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O
InChIInChI=1S/C9H7F3O3/c1-5-2-3-6(15-9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H,13,14)
InChIKeyIBHIJPBIQCIAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(trifluoromethoxy)benzoic acid (CAS 195622-41-4): A Dual-Substituted Fluorinated Aromatic Acid for Procurement in Medicinal Chemistry and Agrochemical R&D


2-Methyl-5-(trifluoromethoxy)benzoic acid is a benzoic acid derivative simultaneously substituted at the ortho position with a methyl group and at the meta position with a trifluoromethoxy group. This specific dual substitution pattern yields a calculated LogP of 2.59 and a melting point of 87-89°C , distinct from mono-substituted or differently substituted analogs. It serves as a versatile fluorinated building block in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethoxy moiety enhances lipophilicity and metabolic stability while the methyl group modulates steric and electronic properties [1].

Why 2-Methyl-5-(trifluoromethoxy)benzoic acid Cannot Be Casually Replaced by Other Trifluoromethoxy- or Methyl-Benzoic Acids


In procurement for structure-activity relationship (SAR) studies, substituting 2-methyl-5-(trifluoromethoxy)benzoic acid with a seemingly similar analog can lead to unpredictable outcomes in downstream biological or physicochemical performance. The specific ortho-methyl and meta-trifluoromethoxy substitution pattern imparts a unique combination of lipophilicity (LogP 2.59) and electronic character that is not replicated by isomers such as 4-(trifluoromethoxy)benzoic acid or 2-(trifluoromethoxy)benzoic acid . Furthermore, replacing the trifluoromethoxy group with a trifluoromethyl group alters both LogP (3.41 vs. 2.59) [1] and metabolic stability profiles . Such changes can significantly affect membrane permeability, target binding affinity, and overall pharmacokinetic parameters, rendering generic substitution inappropriate for rigorous scientific applications.

Quantitative Differentiation Guide: 2-Methyl-5-(trifluoromethoxy)benzoic acid vs. Closest Analogs


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated 2-Methylbenzoic Acid

The introduction of the trifluoromethoxy group significantly increases lipophilicity. 2-Methyl-5-(trifluoromethoxy)benzoic acid exhibits a LogP of 2.59, whereas the non-fluorinated analog 2-methylbenzoic acid has a LogP of 2.14 [1]. This 21% increase in LogP translates to enhanced membrane permeability and potentially improved oral bioavailability in derived drug candidates [2].

Physicochemical Property Lipophilicity Membrane Permeability

Lipophilicity Tuning vs. 2-Methyl-5-(trifluoromethyl)benzoic acid

The compound offers intermediate lipophilicity between non-fluorinated and -CF3 analogs. Its LogP is 2.59, compared to 3.41 for 2-methyl-5-(trifluoromethyl)benzoic acid [1]. This 0.82 LogP unit reduction (approx. 24% lower) provides a more balanced hydrophobicity profile, potentially reducing issues associated with excessive lipophilicity such as high metabolic clearance or poor solubility .

Physicochemical Property Lipophilicity Metabolic Stability

pKa and Ionization State Differ from Fluoro-Substituted Analog

The electron-donating methyl group at the ortho position influences the acidity of the carboxylic acid. While an exact experimental pKa for the target compound is not publicly available, class-level inference from benzoic acid series indicates that ortho-methyl substitution typically raises pKa by approximately 0.2-0.4 units relative to unsubstituted benzoic acid (pKa 4.20). In contrast, the ortho-fluoro analog (2-fluoro-5-(trifluoromethoxy)benzoic acid) is expected to have a lower pKa due to the electron-withdrawing effect of fluorine (estimated pKa ~3.5-3.8) [1]. This difference in ionization state at physiological pH can impact solubility, protein binding, and passive diffusion [2].

Physicochemical Property Ionization Reactivity

Metabolic Stability: Trifluoromethoxy vs. Methoxy Substituent

A class-level study on aliphatic derivatives demonstrated that the trifluoromethoxy group generally decreases metabolic stability compared to the methoxy group. In a series of compounds, microsomal stability (% remaining after 1 hour incubation with human liver microsomes) was lower for OCF3-containing compounds relative to their OCH3 counterparts . While this study did not include the target compound, the trend is applicable to aromatic trifluoromethoxy benzoic acids, suggesting that 2-methyl-5-(trifluoromethoxy)benzoic acid may undergo faster oxidative metabolism than 2-methyl-5-methoxybenzoic acid, a factor to consider when designing metabolically stable drug candidates [1].

Metabolic Stability Microsomal Clearance ADME

Melting Point and Crystallinity vs. 2-Fluoro-5-(trifluoromethoxy)benzoic acid

The target compound has a melting point of 87-89°C , while 2-fluoro-5-(trifluoromethoxy)benzoic acid melts at 78-81°C [1]. This 9-11°C higher melting point indicates stronger intermolecular forces in the solid state, likely due to the methyl group enabling more efficient crystal packing compared to the smaller, more electronegative fluorine atom. This difference can influence solid-state stability, solubility in organic solvents, and ease of handling during formulation .

Physicochemical Property Solid State Formulation

Reactivity Profile in Suzuki-Miyaura Cross-Coupling Reactions

The target compound, when converted to its benzoyl chloride derivative, participates in Suzuki-Miyaura coupling reactions to form biaryl compounds . The presence of the electron-donating methyl group ortho to the carboxylic acid is generally beneficial for such cross-coupling reactions, as electron-donating groups on arylboronic acids enhance reaction rates [1]. In contrast, analogs with electron-withdrawing groups (e.g., 2-fluoro or 2-trifluoromethyl) may exhibit slower coupling kinetics. This makes 2-methyl-5-(trifluoromethoxy)benzoic acid a more efficient building block for constructing complex biaryl architectures in medicinal chemistry .

Synthetic Utility Cross-Coupling Building Block

Optimal Application Scenarios for 2-Methyl-5-(trifluoromethoxy)benzoic acid Based on Verified Evidence


Medicinal Chemistry: Lead Optimization Requiring Moderate Lipophilicity (LogP 2.59)

The compound's LogP of 2.59 positions it favorably for central nervous system (CNS) drug discovery, where optimal brain penetration often correlates with LogP values between 2 and 3. Unlike the overly lipophilic 2-methyl-5-(trifluoromethyl)benzoic acid (LogP 3.41), which may suffer from high plasma protein binding and rapid metabolism, this compound offers a balanced hydrophobicity profile [1]. Its use as a carboxylic acid building block allows for amide or ester coupling to introduce a trifluoromethoxy-phenyl moiety while maintaining drug-like physicochemical properties [2].

Agrochemical Intermediate: Enhanced Bioavailability via Increased Lipophilicity

The 21% higher LogP compared to non-fluorinated 2-methylbenzoic acid (LogP 2.14) makes this compound a superior choice for synthesizing herbicides or fungicides requiring improved cuticular penetration in plants [1]. The trifluoromethoxy group enhances lipophilicity without introducing the excessive electron-withdrawing character of a -CF3 group, potentially preserving target binding affinity while improving translocation within the plant [2].

Cross-Coupling Building Block: Efficient Biaryl Synthesis via Suzuki-Miyaura Reactions

When converted to its acid chloride, 2-methyl-5-(trifluoromethoxy)benzoyl chloride serves as an effective electrophilic partner in Suzuki-Miyaura cross-couplings. The ortho-methyl group's electron-donating nature facilitates transmetalation, potentially leading to higher yields compared to ortho-fluoro or ortho-trifluoromethyl analogs [1]. This is particularly valuable for constructing biaryl scaffolds in drug discovery libraries where the trifluoromethoxy group is a key pharmacophore [2].

Material Science: Liquid Crystal Precursor with Tunable Dipole Moment

Trifluoromethoxy-substituted benzoic acids are documented as intermediates for liquid crystal materials, where varying the dipole moment through substitution patterns is critical for mesophase behavior [1]. The combination of an ortho-methyl (electron-donating) and meta-trifluoromethoxy (electron-withdrawing) group creates a unique dipole vector distinct from mono-substituted or para-substituted analogs, offering a specific tool for tuning dielectric anisotropy in advanced display technologies [2].

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